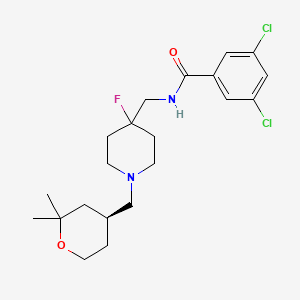

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

描述

TTA-P2 是一种高纯度、合成的、具有生物活性的化合物,它可以阻断 T 型钙通道。这些通道参与各种生理过程,包括神经元兴奋性、激素分泌和神经递质释放。 TTA-P2 特别以其可逆抑制 T 型钙电流的能力而著称,使其成为科学研究中宝贵的工具 .

准备方法

TTA-P2 是 4-氨甲基-4-氟哌啶的衍生物。TTA-P2 的合成涉及多个步骤,从制备 4-氨甲基-4-氟哌啶核心开始。然后通过一系列化学反应对该核心进行修饰以产生最终化合物。 具体的合成路线和反应条件是专有的,并未公开披露 .

化学反应分析

TTA-P2 会经历各种化学反应,主要涉及其与钙通道的相互作用。已知它能有效地可逆地阻断 T 型钙电流。该化合物将其稳定在失活状态的 T 型通道中,这对它作为钙通道阻滞剂的功能至关重要。 这些反应中常用的试剂和条件包括特定的电压步骤和以微摩尔浓度应用 TTA-P2 .

科学研究应用

TTA-P2 具有广泛的科学研究应用。它广泛用于研究 T 型钙通道,这些通道在昼夜节律、心血管系统和神经元兴奋性中起重要作用。TTA-P2 已被用于研究这些通道在各种生理和病理状况中的作用,包括癫痫、高血压、慢性疼痛和神经性疼痛。 此外,TTA-P2 还被用于研究钙通道抑制对激素分泌和神经递质释放的影响 .

作用机制

TTA-P2 的作用机制涉及它与 T 型钙通道的结合,特别是 CaV3.2 亚型。通过与这些通道结合,TTA-P2 抑制钙电流,从而降低神经元兴奋性和激素分泌。该化合物使 T 型通道稳定在其失活状态的能力是其功能的关键。 这种钙电流的抑制已被证明对各种生理过程具有显著影响,包括疼痛通路调节和激素分泌调节 .

相似化合物的比较

TTA-P2 在其作为 T 型钙通道阻滞剂的特异性和效力方面是独一无二的。类似的化合物包括 TTA-A2 和 Z944,它们也靶向 T 型钙通道。TTA-P2 凭借其对 CaV3.2 亚型的选择性和其有效穿透中枢神经系统的能力而脱颖而出。其他靶向 T 型钙通道的化合物包括乙琥胺、米贝弗地尔、丙戊酸和左乙拉西坦。 这些化合物的选择性和效力各不相同,但 TTA-P2 仍然是其特异性和有效抑制 T 型钙电流的宝贵工具 .

生物活性

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its significant biological activity, particularly in the realm of pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with several functional groups, including a piperidine ring and a tetrahydropyran group . Its molecular formula is , with a molecular weight of approximately 431.37 g/mol. The presence of chlorine and fluorine atoms contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.37 g/mol |

| LogP | 5.06130 |

| PSA | 41.57 Å |

Research indicates that this compound exhibits potent analgesic effects primarily through its action as a T-type calcium channel blocker (CaV3.2) . This action is critical in modulating neuronal excitability and pain processing. Studies have shown that this compound can significantly reduce both spontaneous and evoked firing in nociceptors from rat models with neuropathic pain following spinal cord injuries.

Biological Activity

The biological activity of this compound has been assessed using various bioassays that measure its effects on living cells or organisms. Notable findings include:

- Analgesic Effects : The compound has been characterized as a potent nociceptive blocker, effectively inhibiting pain signal transmission by blocking voltage-gated sodium channels.

- Calcium Channel Modulation : Its ability to stabilize the inactive state of T-type calcium channels reduces their activity during pathological conditions, making it a candidate for pain management therapies.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of calcium influx in neuronal cells, correlating with reduced pain responses in animal models.

- In Vivo Studies : Animal studies have shown that administration of this compound leads to decreased pain sensitivity and improved recovery outcomes in models of neuropathic pain.

Comparative Analysis with Similar Compounds

To further elucidate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzamide | Fluorobenzene with amide | Antidepressant |

| 3-Chlorobenzamide | Chlorobenzene with amide | Anticancer |

| N-(4-Fluorophenyl)acetamide | Acetamide with fluorophenyl | Analgesic |

| (S)-3,5-Dichloro-N-(1-(2,2-dimethyltetrahydro... | Complex piperidine structure | Potent nociceptive blocker |

属性

IUPAC Name |

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647837 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072018-68-8 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。